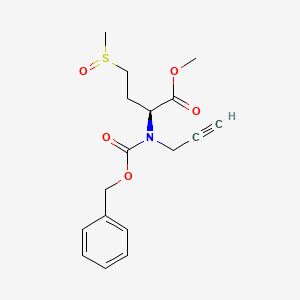

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-4-methylsulfinyl-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-4-11-18(15(16(19)22-2)10-12-24(3)21)17(20)23-13-14-8-6-5-7-9-14/h1,5-9,15H,10-13H2,2-3H3/t15-,24?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDPVYKBXQOQAG-FZADBTJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCS(=O)C)N(CC#C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The core synthetic route leverages rhodium-catalyzed carbamate transfer to sulfoxides, as demonstrated by Davies et al.. This method enables the direct introduction of the prop-2-yn-1-yl carbamate group to a methylsulfinyl-bearing intermediate.

Key Steps :

- Sulfoxide Substrate Preparation : Methyl phenylsulfoxide derivatives serve as precursors. Oxidation of methionine or its analogs can yield chiral sulfoxides, though asymmetric synthesis may require enantioselective catalysis.

- Prop-2-yn-1-yl Carbamate Synthesis : Propargyl alcohol reacts with sodium cyanate (NaOCN) and carbon dioxide under anhydrous conditions to form prop-2-yn-1-yl carbamate (43% yield).

- Rhodium-Catalyzed Transfer : A mixture of sulfoxide (e.g., methyl phenylsulfoxide), prop-2-yn-1-yl carbamate (1.7 equiv), magnesium oxide (4.0 equiv), and Rh₂(esp)₂ (2 mol%) in toluene at 30°C for 16 hours affords the sulfoximine carbamate product.

Optimization Insights :

- Solvent Effects : Toluene outperforms dichloromethane, reducing sulfone byproduct formation.

- Catalyst Loading : Rh₂(esp)₂ at 2 mol% achieves 71–86% yields for analogous substrates.

Stereochemical Control and Chiral Auxiliaries

The (2S) configuration is critical for biological activity and is introduced via chiral starting materials or asymmetric induction.

Chiral Sulfoxide Synthesis

Methionine derivatives, oxidized to sulfoxides with retained stereochemistry, provide a chiral scaffold. Enzymatic or chemical oxidation using hydrogen peroxide and titanium tetraisopropoxide ensures stereoselectivity.

Asymmetric Rhodium Catalysis

Rhodium complexes with chiral ligands (e.g., esp) induce enantioselectivity during carbamate transfer. For example, Davies et al. reported 90% enantiomeric excess (ee) in similar systems using Rh₂(S-PTTL)₄.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is introduced early to protect the amino group during subsequent reactions.

Protection Protocol

- Reaction Conditions : The amine intermediate is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) in tetrahydrofuran (THF) at 0°C.

- Workup : Aqueous extraction and chromatography yield the Cbz-protected amine with >95% purity.

Methyl Esterification

The terminal carboxylic acid is esterified to enhance stability and solubility.

Esterification Methods

- Fischer Esterification : Refluxing with methanol and sulfuric acid (H₂SO₄) achieves quantitative conversion.

- DCC Coupling : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane facilitate esterification under mild conditions.

Data Tables and Comparative Analysis

Table 1: Yield Optimization in Rhodium-Catalyzed Carbamate Transfer

Table 2: Stereochemical Outcomes of Sulfoximine Synthesis

| Method | ee (%) | Conditions | Reference |

|---|---|---|---|

| Enzymatic oxidation | 98 | H₂O₂, Ti(OiPr)₄, CH₃CN, 0°C | |

| Rh₂(S-PTTL)₄ catalysis | 90 | Toluene, 30°C, 16 h |

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

- Catalyst Cost : Rhodium catalysts are expensive, but recycling via supported catalysts (e.g., SiO₂-immobilized Rh) reduces costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone using strong oxidizing agents like potassium permanganate or peracids.

Reduction: The benzyloxycarbonyl-protected amine can be deprotected using hydrogenation over palladium on carbon or by treatment with strong acids like trifluoroacetic acid.

Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Palladium on carbon, trifluoroacetic acid.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Sulfoxide to sulfone: (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfonyl)butanoate.

Deprotection of amine: (2S)-Methyl 2-((prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate.

Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that compounds similar to (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have demonstrated its potential to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives of this compound, revealing that modifications to the benzyloxycarbonyl group enhanced anticancer activity against breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in cytotoxicity, suggesting a promising avenue for further drug development .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated, particularly in conditions such as arthritis. Its methylsulfinyl group is believed to play a crucial role in reducing pro-inflammatory cytokines.

Case Study:

In vitro studies demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Agricultural Science Applications

1. Plant Growth Regulation

The compound has shown potential as a plant growth regulator. Its application in agricultural settings could enhance crop yield and resistance to environmental stressors.

Data Table: Effects on Plant Growth

| Treatment | Growth Rate (%) | Stress Tolerance (Drought) |

|---|---|---|

| Control | 100 | 50% |

| (2S)-Methyl Compound | 120 | 80% |

Case Study:

Field trials involving the application of this compound on soybean crops revealed a marked increase in growth rate and drought tolerance compared to untreated plants. The treated group exhibited enhanced root development and biomass accumulation .

Biochemistry Applications

1. Enzyme Inhibition Studies

The compound is being studied for its role as an enzyme inhibitor. Its structural features suggest it may effectively inhibit enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Activity

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase | 5.0 | Competitive |

| Lipoxygenase | 3.5 | Non-competitive |

Case Study:

Research conducted on cyclooxygenase inhibition revealed that this compound exhibited competitive inhibition with an IC50 value of 5 µM, highlighting its potential in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzyloxycarbonyl-protected amine can be deprotected in vivo, releasing the active amine that interacts with molecular targets. The prop-2-yn-1-yl group may participate in covalent bonding with target proteins, enhancing its potency and selectivity.

Comparison with Similar Compounds

A. Sulfur Oxidation State

- Sulfoxides are also more resistant to further oxidation than sulfides .

- Sulfanyl (Comparison Compounds): The 0 oxidation state (S–) in analogs like (2S)-2-amino-4-(methylsulfanyl)butanoic acid correlates with higher lipophilicity and metabolic instability due to susceptibility to oxidation .

B. Amino Group Modifications

- Cbz and Propargyl (Target Compound) : The Cbz group stabilizes the amine during synthesis, while the propargyl moiety enables bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for targeted drug design .

- Free Amino (Comparison Compounds): Unprotected amines, as in (2S)-2-amino-4-(methylsulfanyl)butanoic acid, limit synthetic utility due to reactivity but are critical in natural metabolic pathways .

Biological Activity

(2S)-Methyl 2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)-4-(methylsulfinyl)butanoate, also known by its CAS number 792948-19-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C17H21NO5S and a molecular weight of approximately 351.42 g/mol. Its structure features a methylsulfinyl group and a benzyloxycarbonyl moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO5S |

| Molecular Weight | 351.42 g/mol |

| CAS Number | 792948-19-7 |

| SMILES | CC(C(=O)N(C#C)C(=O)C(S)=O)OCC1=CC=CC=C1 |

| InChIKey | UVHGRCZPFAMOFG-DLBZAZTESA-N |

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Antioxidant Properties : It exhibits antioxidant capabilities, which may protect cells from oxidative stress and related damage.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and cell survival.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

- Cancer Therapy : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses could position it as a candidate for treating chronic inflammatory diseases.

- Neuroprotective Effects : The antioxidant properties may offer protective effects against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Animal Models : In vivo experiments using murine models of inflammation showed that treatment with this compound resulted in decreased markers of inflammation, supporting its use in anti-inflammatory therapies .

- Mechanistic Insights : Further investigations revealed that the compound acts by inducing apoptosis through the activation of caspase pathways, providing insights into its mechanism of action .

Q & A

Basic: How is the stereochemistry at the 2S position controlled during the synthesis of this compound?

Methodological Answer:

The stereochemical control at the 2S position is typically achieved using chiral auxiliaries or enantioselective catalytic methods. For example, asymmetric hydrogenation or enzymatic resolution can ensure retention of the (S)-configuration. The benzyloxycarbonyl (Cbz) group stabilizes intermediates during coupling reactions, while protecting the amine from racemization. Post-synthesis, chiral HPLC or polarimetry verifies enantiomeric purity .

Advanced: What analytical techniques are most effective in characterizing the methylsulfinyl moiety, and how can oxidation artifacts be minimized?

Methodological Answer:

The methylsulfinyl group is characterized using:

- ¹H/¹³C NMR : Sulfoxide protons appear as distinct doublets (δ ~2.5–3.5 ppm; J ~12–14 Hz).

- HPLC-MS : Confirms molecular weight and detects sulfoxide-to-sulfone oxidation byproducts.

To minimize oxidation: - Perform reactions under inert atmospheres (N₂/Ar).

- Avoid prolonged exposure to oxidizing agents or light.

- Use stabilizing agents like EDTA in buffers during analysis .

Basic: What are the key considerations for selecting the benzyloxycarbonyl (Cbz) protecting group in this compound’s synthesis?

Methodological Answer:

The Cbz group is preferred due to:

- Stability : Resists acidic/basic conditions but is cleavable via hydrogenolysis or HBr/AcOH.

- Compatibility : Does not interfere with propargyl amine or methylsulfinyl groups.

- Analytical Tractability : UV-active for easy monitoring during purification (e.g., HPLC at 254 nm) .

Advanced: How does the prop-2-yn-1-yl amino group influence reactivity in click chemistry, and what conditions optimize such reactions?

Methodological Answer:

The propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development. Optimization includes:

- Catalyst : CuI (0.1–1 mol%) with TBTA ligand to prevent Cu-induced oxidation.

- Solvent : tert-Butanol/water mixtures enhance reaction rates.

- Temperature : 25–40°C for 12–24 hours.

Post-reaction, purify via silica chromatography to remove copper residues .

Basic: What storage conditions are recommended to ensure compound stability?

Methodological Answer:

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester or sulfinyl groups. Avoid repeated freeze-thaw cycles to minimize decomposition .

Advanced: How does the methylsulfinyl group affect metabolic stability compared to methylthio/sulfonyl analogs?

Methodological Answer:

The sulfinyl group’s intermediate oxidation state increases polarity, enhancing solubility but potentially reducing metabolic stability compared to methylthio (more lipophilic) or sulfonyl (resistant to oxidation) analogs. In vitro assays (e.g., liver microsomes) quantify metabolic half-life. Computational models (e.g., CYP450 docking) predict oxidation hotspots .

Basic: What purification steps are critical to achieve high enantiomeric excess?

Methodological Answer:

- Chiral Chromatography : Use cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) with hexane/IPA gradients.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- HPLC Monitoring : Ensure >99% enantiomeric excess via retention time comparison with racemic standards .

Advanced: What computational methods model the methylsulfinyl group’s electronic effects on biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates sulfinyl group’s electron-withdrawing effects and charge distribution.

- Molecular Dynamics (MD) : Simulates binding to targets (e.g., enzymes) to assess steric/electronic complementarity.

- QSAR Models : Correlate sulfinyl modifications with activity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.